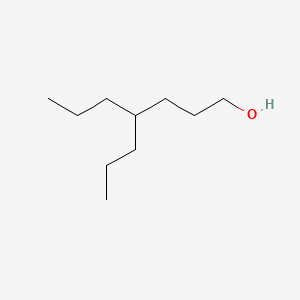

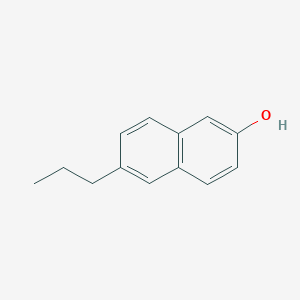

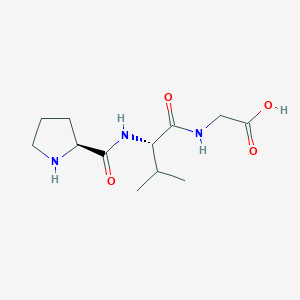

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

Based on a literature review, very few articles have been published on (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid . It’s a metabolite associated with increased locomotor activity and motor incoordination .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the diastereoselective Evans alkylation is one of the methods used in the synthesis of similar compounds . Another approach involves the asymmetric hydrogenation of dehydroamino acids .Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and interactions. The molecular formula of a similar compound, (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid, is C9H15NO3 . Another related compound, (2S,6S)-2,6-Dimethylcyclohexanol, has a molecular formula of C8H16O .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple pathways. For instance, it has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior in different environments. For instance, a related compound, (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, is a white to beige powder that is soluble in water .Aplicaciones Científicas De Investigación

Neural Mechanisms in Parkinsonism

Studies using analogs of tetrahydropyridine, such as MPTP, have contributed significantly to our understanding of Parkinson's disease. For instance, the 2-deoxyglucose metabolic mapping technique revealed extensive changes in the brains of parkinsonian animals, highlighting the potential neural mechanisms underlying Parkinsonian symptoms. These findings emphasize the central importance of the subthalamic nucleus and propose a pattern of abnormal neuronal activity within basal ganglia circuitry, crucial for understanding Parkinson's disease pathology and treatment (Mitchell et al., 1989).

Bioactivation and Neurotoxicity

Research has also shown the critical role of monoamine oxidase A in the bioactivation of neurotoxic analogs of tetrahydropyridine compounds. These findings indicate that both the bioactivation process and the formation of pyridinium species are significant contributors to the neurotoxicity observed in Parkinson's disease models, providing insights into potential therapeutic targets (Heikkila et al., 1988).

Neurogenesis and Functional Recovery

Another area of research has focused on the effects of exercise on hippocampal neurogenesis in Parkinson's disease models. Treadmill exercise was shown to improve long-term memory by facilitating neurogenesis, suggesting that physical activity could be a beneficial non-pharmacological intervention to mitigate some effects of Parkinson's disease (Sung, 2015).

Differential Susceptibility and Genetic Factors

Studies have also explored the variability in susceptibility to neurotoxic effects among different strains of mice, suggesting that genetic factors play a significant role in determining the extent of neurodegeneration following exposure to neurotoxic compounds. This line of research could lead to a better understanding of the genetic basis of Parkinson's disease and related disorders (Hamre et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428470 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

175478-18-9 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.